molecular formula C18H18N6O2 B11301288 N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11301288
M. Wt: 350.4 g/mol
InChI Key: IKIZNRMTVXYQHE-UHFFFAOYSA-N
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Description

N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of furan-2-ylmethylamine with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce corresponding alcohols .

Scientific Research Applications

N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of N6-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • ®-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core and the presence of both furan and methoxyphenyl groups make it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H18N6O2/c1-24-17-15(11-20-24)16(21-12-5-7-13(25-2)8-6-12)22-18(23-17)19-10-14-4-3-9-26-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23)

InChI Key

IKIZNRMTVXYQHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCC4=CC=CO4

Origin of Product

United States

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